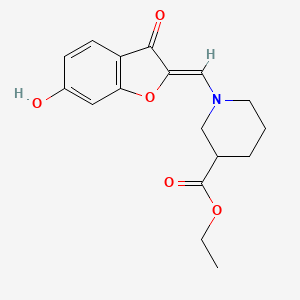
(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate is a synthetic organic compound with a structure that includes both a piperidine ring and a benzofuran moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate typically involves a multi-step process:
Formation of Benzofuran Core: The initial step usually involves the formation of the benzofuran core via a cyclization reaction. This might be achieved through the condensation of suitable phenolic precursors with aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is then introduced through a nucleophilic substitution or a similar reaction involving suitable intermediates such as haloalkanes or alkenes.
Esterification and Final Coupling: The final step involves the esterification of the carboxylic acid group and coupling with the benzofuran-piperidine intermediate under controlled conditions to ensure the desired (Z)-configuration.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for large-scale production. Key considerations include the availability and cost of starting materials, reaction efficiency, and environmental impact. Industrial methods might employ catalytic processes and green chemistry principles to enhance yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions:
Oxidation: The hydroxyl group on the benzofuran ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to an alcohol under appropriate conditions.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, replacing functional groups or atoms within the ring.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as sodium azide (NaN₃) or amines can be employed.
Major Products Formed
Oxidation: Products include ketones and aldehydes.
Reduction: Alcohol derivatives are common products.
Substitution: Products vary widely depending on the substituents involved.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of complex molecular structures and heterocyclic compounds.
Biology
In biological research, it is investigated for its potential bioactivity, including interactions with proteins and enzymes.
Medicine
Potential medicinal applications include its use as a scaffold for developing new pharmaceuticals, targeting specific biological pathways or disease mechanisms.
Industry
In industrial applications, the compound may serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
Molecular Targets and Pathways
The mechanism of action for (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate involves interactions with specific molecular targets such as enzymes or receptors. The benzofuran moiety is known for its ability to intercalate with DNA, while the piperidine ring can modulate receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-hydroxy-6-oxo-6H-benzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate
Methyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate
Highlighting Uniqueness
Compared to similar compounds, (Z)-ethyl 1-((6-hydroxy-3-oxobenzofuran-2(3H)-ylidene)methyl)piperidine-3-carboxylate stands out due to its unique combination of a benzofuran ring and a piperidine ring, offering distinct physicochemical properties and potential bioactivities. Its specific (Z)-configuration may also confer unique interactions and stability in biological systems.
How does that strike you? A pretty fascinating compound, right?
Propriétés
IUPAC Name |
ethyl 1-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-2-22-17(21)11-4-3-7-18(9-11)10-15-16(20)13-6-5-12(19)8-14(13)23-15/h5-6,8,10-11,19H,2-4,7,9H2,1H3/b15-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYNLGHFMMQRHL-GDNBJRDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCCN(C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2363998.png)
![N-(4-methoxyphenethyl)-2,6-diphenylthieno[2,3-d]pyrimidin-4-amine oxalate](/img/structure/B2363999.png)

![2-[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2364001.png)




![(E)-2-benzylidene-7-methyl-3-oxo-N,5-diphenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2364012.png)

